2-(Methoxycarbonyl)methoxyphenol
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Overview
Description
It is a white crystalline powder commonly used in medical, environmental, and industrial research. This compound is a derivative of phenol, where the hydroxyl group is substituted with a methoxycarbonyl group, making it a versatile molecule in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxycarbonyl)methoxyphenol typically involves the esterification of 2-methoxyphenol with methoxycarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-(Methoxycarbonyl)methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group, yielding 2-methoxyphenol.
Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: 2-Methoxyphenol.
Substitution: Various alkyl and acyl derivatives of this compound.
Scientific Research Applications
2-(Methoxycarbonyl)methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: The compound is used in the production of polymers, resins, and coatings, where it imparts specific properties such as thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of 2-(Methoxycarbonyl)methoxyphenol involves its interaction with cellular components through its phenolic hydroxyl group. This group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical pathways. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
2-Methoxyphenol (Guaiacol): A simpler phenolic compound with similar antioxidant properties.
4-Methoxyphenol (Mequinol): Another phenolic compound used in skin depigmentation treatments.
2-Hydroxyanisole: A derivative of anisole with similar chemical reactivity.
Uniqueness: 2-(Methoxycarbonyl)methoxyphenol is unique due to its methoxycarbonyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
methyl 2-(2-hydroxyphenoxy)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-9(11)6-13-8-5-3-2-4-7(8)10/h2-5,10H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJLZPHKKRLRIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC=C1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368066 |
Source
|
Record name | 2-(methoxycarbonyl)methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165380-12-1 |
Source
|
Record name | 2-(methoxycarbonyl)methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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